molecular formula H10O10SV B077427 Vanadyl sulfate pentahydrate CAS No. 12439-96-2

Vanadyl sulfate pentahydrate

Cat. No.: B077427
CAS No.: 12439-96-2
M. Wt: 253.08 g/mol
InChI Key: YGYBXHQARYQUAY-UHFFFAOYSA-L
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Description

Vanadyl sulfate pentahydrate is an inorganic compound with the chemical formula VOSO₄·5H₂O. It is a blue, hygroscopic solid that is one of the most common sources of vanadium in the laboratory due to its high stability. The compound features the vanadyl ion, VO²⁺, which is known for its stability and is often referred to as the "most stable diatomic ion" .

Scientific Research Applications

Vanadyl sulfate pentahydrate has a wide range of applications in scientific research:

Safety and Hazards

Contact with vanadyl sulfate pentahydrate may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . Therefore, personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .

Mechanism of Action

Target of Action

Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .

Biochemical Pathways

This compound affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of this compound remain to be elucidated.

Result of Action

The molecular and cellular effects of this compound’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .

Biochemical Analysis

Biochemical Properties

Vanadyl sulfate pentahydrate exhibits insulin-like effects . It has been shown to reduce hyperglycemia and insulin resistance in vitro and in animal models of diabetes . It interacts with the intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor, which facilitates the uptake of glucose inside the cell but only in the presence of insulin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It improves hepatic and muscle insulin sensitivity in type 2 diabetes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. It inhibits the intracellular enzyme protein tyrosine phosphatase, which results in the dephosphorylation of the beta subunit of the insulin receptor . This facilitates the uptake of glucose inside the cell but only in the presence of insulin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that long-term (5–12 months) administration of vanadium did not exert hematological, biochemical, or histopathological effects . It has also been reported that both short-term (for a few days) and long-term (for a few months) administration of this element causes a variety of toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it reduces hyperglycemia and insulin resistance in animal models of diabetes . High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in glucose and lipid metabolism as an insulin-mimetic . It also interacts with enzymes and cofactors in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadyl sulfate pentahydrate is most commonly synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄) and water. The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From the aqueous solution, the salt crystallizes as the pentahydrate, where the fifth water molecule is not bound to the metal in the solid state .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, often involving the reduction of vanadium pentoxide with sulfur dioxide in large-scale reactors. The resulting solution is then crystallized to obtain the pentahydrate form.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Acidic conditions and oxidizing agents.

    Reduction: Reducing agents like zinc.

    Substitution: Organic ligands such as acetylacetone in the presence of a base like sodium carbonate.

Major Products:

Comparison with Similar Compounds

  • Vanadyl chloride (VOCl₂)
  • Vanadyl nitrate (VONO₃)
  • Vanadyl acetylacetonate (VO(acac)₂)

Comparison: Vanadyl sulfate pentahydrate is unique due to its high stability and solubility in water, making it a preferred source of vanadium in laboratory settings. Unlike vanadyl chloride and vanadyl nitrate, which are less stable and more reactive, vanadyl sulfate is easier to handle and store. Vanadyl acetylacetonate, while also stable, is primarily used in organic synthesis and catalysis, whereas vanadyl sulfate has broader applications in both inorganic and biological research .

Properties

IUPAC Name

oxovanadium(2+);sulfate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYBXHQARYQUAY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10O10SV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14708-82-8, 12439-96-2
Record name Vanadyl sulfate pentahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14708-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanadium, oxosulfato-, pentahydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadyl sulfate pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadium, oxosulfato-, pentahydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?

A1: this compound (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:

  • Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]
  • Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]
  • Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]
  • Spectroscopic methods:
    • Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]
    • Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []
    • UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []
    • ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []

Q2: How is this compound used in the synthesis of new compounds, and what insights have been gained from these syntheses?

A2: this compound serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.

Q3: Can you elaborate on the applications of this compound in material science, specifically its role in MCM-48 materials?

A3: this compound acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.

Q4: How is polarized dispersion used to study the structure of this compound?

A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in this compound. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.

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